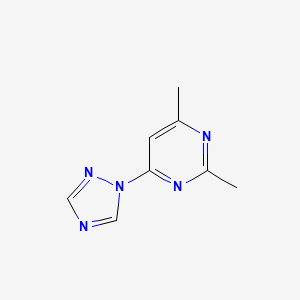![molecular formula C18H11BrN2O2S B2643846 N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide CAS No. 477501-60-3](/img/structure/B2643846.png)
N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Many derivatives of benzoxazoles are commercially important and find use in research as a starting material for the synthesis of larger, usually bioactive structures .
Synthesis Analysis
Benzoxazole derivatives can be synthesized from p-N,N-diethyl amino salicylaldehyde with different substituted o-phenylenediamine or o-aminophenol or o-aminothiophenol .Molecular Structure Analysis
The molecular structure of benzoxazole consists of a benzene ring fused to an oxazole ring. The oxazole ring is a five-membered ring containing two heteroatoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis
Benzoxazole derivatives have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain, using the microplate alamarBlue assay .Physical And Chemical Properties Analysis
Benzoxazole is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C. It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
N-[2-(1,3-Benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide is a compound with potential applications in various fields of chemistry and pharmacology. The compound's structure includes a benzoxazole moiety, which is a bicyclic compound consisting of a fusion of benzene and oxazole rings. Benzoxazoles are of significant interest due to their diverse pharmacological activities and their applications in materials science. Studies have explored the synthesis and properties of related benzoxazole derivatives, revealing their utility in various domains. For instance, the synthesis of a wide range of 2-substituted benzoxazoles via Cu-catalyzed intramolecular coupling cyclization reactions demonstrates the versatility and reactivity of such compounds (Wu et al., 2014). Moreover, the unexpected reactivity of o-nitrosophenol with certain compounds leading to the formation of benzoxazoles underlines the unique chemical properties and potential applications of these compounds in synthetic chemistry (Yao & Huang, 2010).
Antipathogenic Activity
Research into thiourea derivatives, which share a structural resemblance to this compound, highlights their antipathogenic potential. Specifically, certain acylthioureas have been synthesized and tested for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, especially against strains known for their ability to form biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). This suggests that compounds structurally similar to this compound may also possess antipathogenic properties, warranting further investigation into their potential applications in antimicrobial therapy.
Anticancer Activity
The structure of this compound indicates potential anticancer activity. Related compounds, such as substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, have been synthesized and evaluated for their anticancer activity against various cancer cell lines, with some derivatives exhibiting moderate to excellent anticancer activity (Ravinaik et al., 2021). This suggests that the benzoxazole and thiophene moieties present in this compound may contribute to potential anticancer properties, meriting further exploration in this context.
Luminescent Properties
Compounds containing benzoxazole units, such as the luminescent rhenium(I) phenanthroline complexes with a benzoxazol-2-ylidene ligand, have been synthesized and studied for their photophysical properties. These complexes exhibit phosphorescence at room temperature, indicating potential applications in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other luminescent materials (Ko, Ng, & Yiu, 2012). Given the presence of a benzoxazole unit in this compound, it may be of interest to investigate its luminescent properties and potential applications in this area.
Safety and Hazards
Zukünftige Richtungen
Due to the existing antibiotic resistance (MDR-TB) to tuberculosis, the demand for the development of new potential chemotherapy drugs is increasing. Benzoxazole derivatives, due to their wide range of biological activities, are being studied for their potential use in the treatment of various diseases .
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O2S/c19-16-10-9-15(24-16)17(22)20-12-6-2-1-5-11(12)18-21-13-7-3-4-8-14(13)23-18/h1-10H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPIDCWCERUOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(S4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-acetylbenzenesulfonamide](/img/structure/B2643763.png)
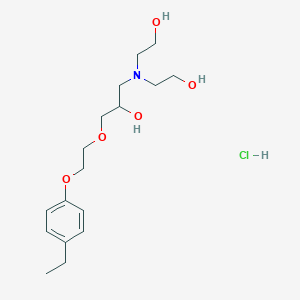
![6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B2643765.png)
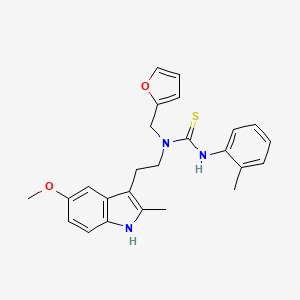
![2-Chloro-N-[(2,5-dimethylphenyl)methyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2643768.png)
![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2643770.png)
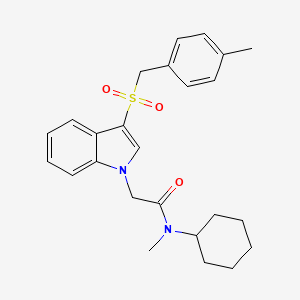


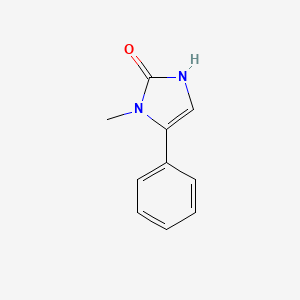
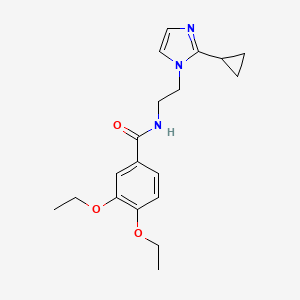
![(2E)-3-{5-[(acetyloxy)methyl]-2-furyl}acrylic acid](/img/structure/B2643781.png)
![3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2643784.png)
